molecular formula C17H14N2 B2392376 2,2-Dibenzylpropanedinitrile CAS No. 3779-31-5

2,2-Dibenzylpropanedinitrile

Cat. No.: B2392376
CAS No.: 3779-31-5
M. Wt: 246.313
InChI Key: JADMXLFKLCCZRC-UHFFFAOYSA-N
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Description

2,2-Dibenzylpropanedinitrile: is an organic compound characterized by the presence of two benzyl groups attached to a central propane backbone with two nitrile groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibenzylpropanedinitrile typically involves the reaction of benzyl chloride with malononitrile in the presence of a strong base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyl group displaces a halide ion from the malononitrile, forming the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibenzylpropanedinitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitrobenzyl or halobenzyl derivatives.

Scientific Research Applications

2,2-Dibenzylpropanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dibenzylpropanedinitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile groups are converted to primary amines through the transfer of hydride ions from the reducing agent. In electrophilic aromatic substitution reactions, the benzyl groups act as electron-donating groups, stabilizing the intermediate carbocation and facilitating the substitution process.

Comparison with Similar Compounds

    Benzyl cyanide: Contains a single benzyl group attached to a nitrile group.

    Malononitrile: Contains two nitrile groups attached to a central carbon atom but lacks the benzyl groups.

Comparison: 2,2-Dibenzylpropanedinitrile is unique due to the presence of two benzyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Compared to benzyl cyanide, it offers additional sites for chemical modification. Compared to malononitrile, it provides a more complex structure that can be used to build larger and more intricate molecules.

Properties

IUPAC Name

2,2-dibenzylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c18-13-17(14-19,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADMXLFKLCCZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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